molecular formula C14H16N2O2 B5058229 2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide

2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide

Cat. No.: B5058229
M. Wt: 244.29 g/mol
InChI Key: HHSCFCYOSJBGHY-UHFFFAOYSA-N
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Description

2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is a heterocyclic organic compound It is characterized by a quinoxaline core structure that is partially hydrogenated, with a phenyl group attached to the second carbon atom and two oxygen atoms bonded to the nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with glyoxal or its equivalents, followed by hydrogenation and oxidation steps. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like hydrogen peroxide for the formation of the dioxide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinoxaline
  • 4a,5,6,7,8,8a-hexahydroquinoxaline
  • 2-phenyl-1,4-dioxoquinoxaline

Uniqueness

2-phenyl-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide is unique due to its partially hydrogenated quinoxaline core and the presence of both phenyl and dioxide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-oxido-3-phenyl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10,12-13H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSCFCYOSJBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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